molecular formula C14H20N2O3 B1604826 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-00-6

3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1604826
M. Wt: 264.32 g/mol
InChI Key: UOVMFIQDEOSINK-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 436811-00-6 . It has a molecular weight of 264.32 . The IUPAC name for this compound is (1S,4R)-3-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3/c1-15-4-6-16(7-5-15)13(17)11-9-2-3-10(8-9)12(11)14(18)19/h2-3,9-12H,4-8H2,1H3,(H,18,19)/t9-,10+,11?,12?/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data .

Scientific Research Applications

Alicyclic Polymers for 193 nm Resist Applications

A series of new alicyclic polymers designed for use as 193 nm photoresist materials has been synthesized and characterized. These polymers, based on cycloaliphatic co- and terpolymers of compounds related to the specified chemical structure, exhibit solubility in common organic solvents and have glass transition temperatures ranging significantly depending on their structure and polymerization mode. This research suggests potential applications in the development of advanced photoresist materials for lithography (Okoroanyanwu et al., 1998).

Catalysis and Polymerization

Studies on cycloaliphatic polyolefins with functional groups achieved through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives highlight the versatility of compounds related to "3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" in creating materials with desired properties. The specific catalytic processes allow for selective polymerization of monomers, providing insights into the design of polymers with tailored features for various applications (Mathew et al., 1996).

Multicomponent Reactions and Heterocycle Synthesis

Research on the Passerini and Ugi multicomponent reactions, which transform isocyanides, aldehydes (ketones), and carboxylic acids into complex molecules, underscores the synthetic utility of compounds bearing carboxylic acid moieties. These reactions facilitate the construction of diverse molecular architectures, including heterocycles, showcasing the potential of using complex bicyclic compounds as precursors in the synthesis of pharmacologically relevant entities (Wang et al., 2018).

Heterocyclic γ-Amino Acids Synthesis

The development of constrained heterocyclic γ-amino acids built around a thiazole ring, valuable as design mimics of protein secondary structures, highlights another area of application. The synthetic route involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered substrates, demonstrating the role of complex carboxylic acids in the design and synthesis of bioactive molecules and potential pharmaceuticals (Mathieu et al., 2015).

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)13(17)11-9-2-3-10(8-9)12(11)14(18)19/h2-3,9-12H,4-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVMFIQDEOSINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349524
Record name 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

436811-00-6
Record name 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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